
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
Aplicaciones Científicas De Investigación
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: This compound has a similar ester functional group but lacks the quinoline ring structure.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound also contains a benzoic acid derivative but with different substituents and lacks the quinoline ring.
Uniqueness
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100749-53-9 |
|---|---|
Fórmula molecular |
C17H16INO2 |
Peso molecular |
393.22 g/mol |
Nombre IUPAC |
methyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C17H15NO2.HI/c1-11-9-13(10-16(19)20-2)15-8-7-12-5-3-4-6-14(12)17(15)18-11;/h3-9H,10H2,1-2H3;1H |
Clave InChI |
VJDDNMAOTDWKGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)CC(=O)OC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



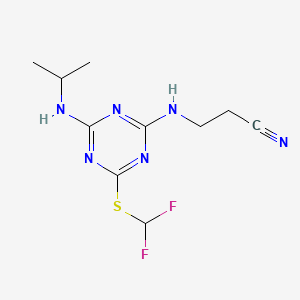
silane](/img/structure/B14329610.png)
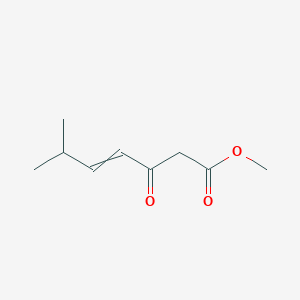
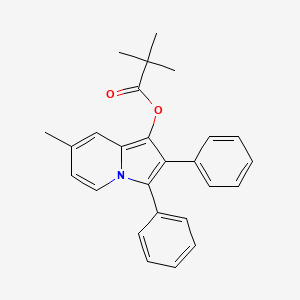
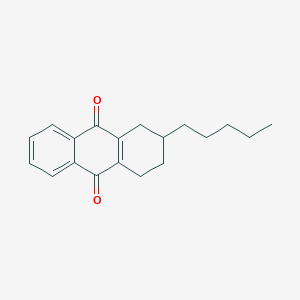
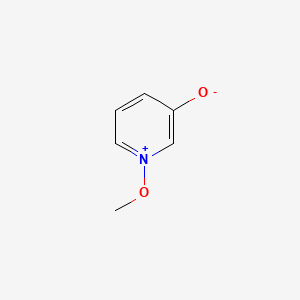

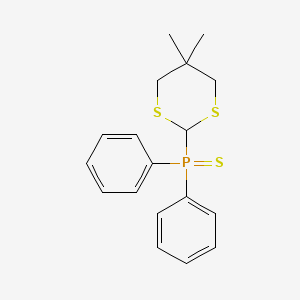
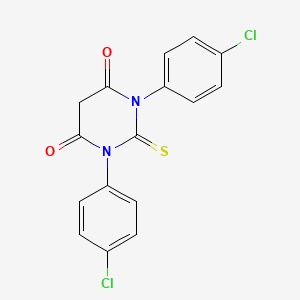
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
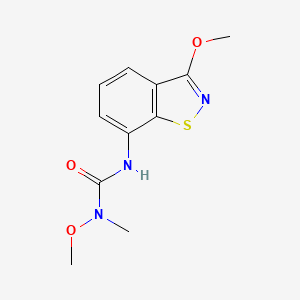
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)

